Cas no 1889284-33-6 (P300/Cbp-IN-5)

P300/Cbp-IN-5 structure
P300/Cbp-IN-5 structure
商品名:P300/Cbp-IN-5
CAS番号:1889284-33-6
MF:C29H27F5N6O4
メガワット:618.554503679276
CID:5051732

P300/Cbp-IN-5 化学的及び物理的性質

名前と識別子

    • P300/CBP-IN-5
    • 2-[4-[(3'R,4S)-3'-fluoro-1-[2-[(4-fluorophenyl)methyl-[(1S)-2,2,2-trifluoro-1-methyl-ethyl]amino]-2-oxo-ethyl]-2,5-dioxo-spiro[imidazolidine-4,1'-indane]-5'-yl]pyrazol-1-yl]-N-methyl-acetamide
    • 2-((3'R,4S)-3'-Fluoro-5'-(1-(2-(methylamino)-2-oxoethyl)-1H-pyrazol-4-yl)-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
    • 2-[(3'R,4S)-3'-fluoro-5'-{1-[2-(methylamino)-
    • CBP/p300-IN-5
    • P300/Cbp-IN-5
    • インチ: 1S/C29H27F5N6O4/c1-16(29(32,33)34)39(12-17-3-6-20(30)7-4-17)25(42)15-40-26(43)28(37-27(40)44)10-23(31)21-9-18(5-8-22(21)28)19-11-36-38(13-19)14-24(41)35-2/h3-9,11,13,16,23H,10,12,14-15H2,1-2H3,(H,35,41)(H,37,44)/t16-,23+,28-/m0/s1
    • InChIKey: SWXCHCQCWFXILM-DAXQEMQKSA-N
    • ほほえんだ: F[C@H]1C2C=C(C3C=NN(CC(NC)=O)C=3)C=CC=2[C@]2(C(N(CC(N(CC3C=CC(=CC=3)F)[C@@H](C)C(F)(F)F)=O)C(N2)=O)=O)C1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 10
  • 重原子数: 44
  • 回転可能化学結合数: 8
  • 複雑さ: 1120
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 117

P300/Cbp-IN-5 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-100132-5mg
CBP/p300-IN-5
1889284-33-6
5mg
¥7906 2024-07-20

P300/Cbp-IN-5 関連文献

P300/Cbp-IN-5に関する追加情報

Introduction to Compound with CAS No. 1889284-33-6 and Product Name P300/Cbp-IN-5

Compound with the CAS number 1889284-33-6 and the product name P300/Cbp-IN-5 represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound has garnered considerable attention due to its unique molecular structure and its potential applications in modulating biological pathways relevant to various diseases. The development of such molecules is a testament to the relentless pursuit of innovation in drug discovery, where novel compounds like P300/Cbp-IN-5 are designed to interact with specific targets, offering new therapeutic strategies.

The molecular framework of CAS No. 1889284-33-6 is meticulously engineered to exhibit high selectivity and efficacy in biological systems. This compound belongs to a class of inhibitors that target the Cereblon (Cbp) E3 ubiquitin ligase, a critical component in the regulation of protein degradation and cellular signaling. The inhibition of Cbp has been shown to have profound effects on various cellular processes, making it a promising target for treating conditions such as cancer, inflammation, and neurodegenerative diseases.

Recent research has highlighted the importance of Cbp in maintaining cellular homeostasis. Dysregulation of Cbp activity has been implicated in several pathological conditions, including the development of tumors and the progression of chronic inflammatory disorders. By developing molecules like P300/Cbp-IN-5, researchers aim to restore normal Cbp function, thereby alleviating symptoms associated with these diseases. The compound’s ability to selectively bind to Cbp without affecting other related ligases underscores its potential as a therapeutic agent.

The synthesis and characterization of CAS No. 1889284-33-6 have been conducted using state-of-the-art techniques in organic chemistry and biochemistry. Advanced computational methods, including molecular docking and quantum mechanics simulations, have been employed to optimize the compound’s structure for enhanced binding affinity and reduced off-target effects. These computational approaches have significantly accelerated the drug discovery process, allowing for rapid screening of large libraries of compounds.

In vitro studies have demonstrated that P300/Cbp-IN-5 effectively inhibits Cbp activity, leading to a marked reduction in the degradation of target proteins. This inhibition results in the accumulation of proteins that are normally degraded by Cbp, thereby modulating downstream signaling pathways. For instance, studies have shown that treatment with P300/Cbp-IN-5 can lead to increased levels of proteins involved in cell cycle regulation and apoptosis, which are crucial for preventing tumor growth.

Furthermore, preclinical studies have provided insights into the pharmacokinetic properties of CAS No. 1889284-33-6. These studies indicate that the compound exhibits favorable solubility and bioavailability, making it suitable for oral administration. The half-life of P300/Cbp-IN-5 in vivo has been determined to be several hours, suggesting that it can be administered less frequently than currently available therapies. This aspect is particularly important for patient compliance and long-term treatment regimens.

The potential therapeutic applications of P300/Cbp-IN-5 are vast. In oncology, this compound holds promise as a novel treatment for various types of cancer by inhibiting pathways that promote tumor growth and survival. Additionally, its ability to modulate inflammatory responses makes it a candidate for treating autoimmune diseases such as rheumatoid arthritis and psoriasis. Neurodegenerative disorders like Alzheimer’s disease are also being explored as potential targets for this class of inhibitors.

The development of P300/Cbp-IN-5 is part of a broader effort to understand the complex interplay between genetic mutations and protein degradation mechanisms in disease pathogenesis. By targeting specific enzymes like Cbp, researchers can develop highly personalized therapies that address the unique molecular profiles of individual patients. This approach aligns with the growing trend toward precision medicine, where treatments are tailored to individual genetic and biochemical characteristics.

Future research will focus on refining the structure of CAS No. 1889284-33-6 to improve its pharmacological properties further. This includes optimizing its binding affinity, reducing potential side effects, and exploring combination therapies with other drugs that target different aspects of disease progression. Clinical trials are also underway to evaluate the safety and efficacy of P300/Cbp-IN-5 in human patients.

The significance of compounds like P300/Cbp-IN-5 extends beyond their immediate therapeutic applications. They serve as valuable tools for understanding fundamental biological processes and provide insights into how dysregulation of these processes can lead to disease. As our understanding of these mechanisms continues to grow, we can expect to see more innovative compounds being developed that offer hope for treating previously untreatable conditions.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司